3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the bromination of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Analyse Des Réactions Chimiques
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride (NaH), potassium carbonate (K2CO3), and catalysts like palladium on carbon (Pd/C) . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where CDK inhibitors are used to selectively target tumor cells .
Comparaison Avec Des Composés Similaires
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-chloro-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .
Activité Biologique
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential and mechanisms of action, supported by recent research findings and case studies.
- Molecular Formula : C₇H₈BrN₃
- Molecular Weight : 216.08 g/mol
- CAS Number : 1695951-07-5
- IUPAC Name : 3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, a study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit cancer cell proliferation across multiple cell lines.
Key Findings:
- Growth Inhibition : The compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines tested. This indicates a promising broad-spectrum anticancer activity .
- Mechanism of Action : The compound functions as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell cycle regulation and survival pathways. Molecular docking studies revealed that the compound binds effectively to the active sites of these targets .
Case Study: Cell Cycle Arrest and Apoptosis Induction
A specific investigation into the effects of the compound on RFX 393 cancer cells revealed:
- Cell Cycle Arrest : Treatment with this pyrazolo[1,5-a]pyrimidine derivative resulted in significant arrest at the G0–G1 phase of the cell cycle (84.36% treated vs. 57.08% control), suggesting its potential in halting cancer progression.
- Apoptosis Induction : The study indicated that the compound also promotes apoptosis in treated cells, further enhancing its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of bromine at the 3-position and a methyl group at the 6-position appears to enhance binding affinity and selectivity towards CDK2 and TRKA.
- Variations in substituents on the pyrazolo scaffold have been shown to significantly influence potency against various cancer types .
Comparative Analysis with Other Pyrazolo Derivatives
The following table summarizes key findings from studies comparing various pyrazolo derivatives:
Compound | Target | IC50 (µM) | Growth Inhibition (%) | Mechanism |
---|---|---|---|---|
3-Bromo-6-methyl | CDK2/TRKA | 0.45 | 43.9 | Dual inhibition |
Compound A | Tubulin | 0.42 | 50.0 | Microtubule disruption |
Compound B | CDK2 | 0.40 | 47.5 | Cell cycle arrest |
Propriétés
IUPAC Name |
3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIAZKQKXQTAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.